5-Bromo-2-methoxybenzaldehyde

Overview

Description

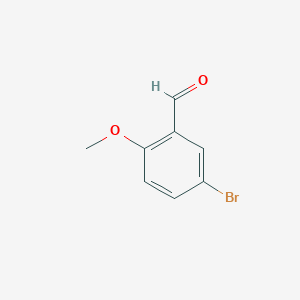

5-Bromo-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is known for its use in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Bromo-2-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: 5-Bromo-2-methoxybenzoic acid.

Reduction: 5-Bromo-2-methoxybenzyl alcohol.

Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

5-Bromo-2-methoxybenzaldehyde is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The bromine and methoxy substituents influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

2-Bromo-5-methoxybenzaldehyde: Similar structure but with different substitution pattern.

5-Bromo-2-hydroxybenzaldehyde: Hydroxy group instead of methoxy.

4-Methoxybenzaldehyde: Lacks the bromine substituent.

Uniqueness: 5-Bromo-2-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and properties compared to other benzaldehyde derivatives. This makes it valuable in selective synthesis and specialized applications.

Biological Activity

5-Bromo-2-methoxybenzaldehyde (BMB) is a brominated aromatic aldehyde with significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, molecular structure, and biological properties, supported by data tables and relevant case studies.

Synthesis and Molecular Structure

This compound can be synthesized through a two-step process involving the bromination of 2-methoxybenzaldehyde followed by methylation. The synthesis typically employs reagents such as N-bromosuccinimide (NBS) for bromination and methyl iodide for methylation. The resulting compound has a molecular formula of and a molecular weight of 215.05 g/mol .

Crystallographic Data

The crystallographic parameters of this compound indicate that it crystallizes in the centrosymmetric monoclinic space group P21/n. The bond lengths, angles, and dihedral angles are crucial for understanding its reactivity and interaction with biological targets. Below is a summary of the crystallographic data:

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| Z (number of formula units per unit cell) | 4 |

| Dihedral Angles | -0.1º to 178.2º |

| Bond Lengths (C-C, C=O) | 1.39 Å, 1.22 Å |

Antimicrobial Properties

Research indicates that compounds with brominated methoxyphenyl moieties exhibit various biological activities, including antibacterial and antifungal effects. For instance, studies have shown that derivatives of BMB demonstrate significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory properties of BMB through protein denaturation assays. The results demonstrated that BMB significantly inhibits protein denaturation, suggesting its potential as an anti-inflammatory agent. The percentage inhibition at varying concentrations is summarized in Table 1.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

| 400 | 53.57 |

Case Studies

Several case studies have highlighted the therapeutic potential of BMB:

- Antitumor Activity : A study investigated the binding affinity of BMB derivatives at the colchicine binding site of β-tubulin, revealing promising antitumor activity through computational docking studies .

- Pharmacological Profiling : Another research focused on developing pharmacophore models for predicting the biological activity of BMB and its analogs, demonstrating its efficacy in drug design .

- In Vivo Studies : In vivo studies have further corroborated the anti-inflammatory effects observed in vitro, with animal models showing reduced inflammation markers upon treatment with BMB derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 5-Bromo-2-methoxybenzaldehyde derivatives?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, hydrazone derivatives can be prepared by refluxing equimolar amounts of this compound and hydrazides (e.g., 2-methoxybenzohydrazide) in methanol for 1 hour, followed by slow evaporation to obtain crystals . Optimization involves solvent selection (polar aprotic solvents for faster kinetics), stoichiometric ratios, and temperature control (reflux at ~60–70°C).

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for aldehydic proton signals at δ 10.2–10.5 ppm (singlet) and aromatic protons in the δ 6.8–8.0 ppm range. Methoxy groups appear as singlets at δ 3.8–4.0 ppm.

- 13C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while the methoxy carbon appears at δ 55–60 ppm. Coupling with bromine may split aromatic signals .

- Validate purity by comparing integration ratios and absence of extraneous peaks.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in tightly sealed containers under inert atmosphere (argon or nitrogen) to prevent oxidation. Maintain temperature at 2–8°C in a dry, well-ventilated environment. Avoid exposure to moisture or light, which can degrade the aldehyde group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Grow high-quality crystals via slow evaporation or vapor diffusion.

- Analyze dihedral angles (e.g., 22.0° between aromatic rings in hydrazone derivatives) and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.85–3.10 Å) to confirm stereochemistry and intermolecular interactions .

- Refinement parameters: Aim for R-factors < 0.05 and data-to-parameter ratios > 10 to ensure accuracy.

Q. How does bromine substitution influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine acts as a directing group in Suzuki-Miyaura couplings. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/water (3:1) at 80°C.

- Monitor regioselectivity via LC-MS; bromine’s electronegativity enhances oxidative addition rates but may sterically hinder para-substitution .

Q. What strategies address contradictory data on the compound’s thermal stability?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to determine melting points (reported range: 102–106°C) and decomposition thresholds.

- Compare thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation pathways .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Dock derivatives into target proteins (e.g., dopamine D2 receptors) using AutoDock Vina, prioritizing compounds with binding energies < −7.0 kcal/mol .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Properties

IUPAC Name |

5-bromo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIBRSFAXRFPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179716 | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-01-7 | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25016-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.